2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one
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Overview
Description
2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one is a heterocyclic compound that features a unique spiro structure. This compound is part of the broader class of imidazolidine-2-thione derivatives, which are known for their diverse biological activities and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one typically involves the reaction of isothiocyanates with aliphatic amines and carbon disulfide. This reaction proceeds through addition, cyclization, and cleavage steps, often in a one-pot process . Microwave-assisted methods have also been developed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups .
Scientific Research Applications
2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like Dopamine β-Hydroxylase, which plays a role in neurotransmitter synthesis . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Imidazole-2-thione: Exhibits similar biological activities, including antimicrobial and antiviral properties.
Thiazolidine-2-thione: Known for its antifungal and anti-inflammatory activities.
Spiro-thiazolidines: Display a wide range of pharmaceutical activities, including anti-histaminic and anti-proliferative effects.
Uniqueness
2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2'-sulfanylidenespiro[1,3-dihydroindene-2,5'-imidazolidine]-4'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-9-11(13-10(15)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNPQDOPPDMJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13C(=O)NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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